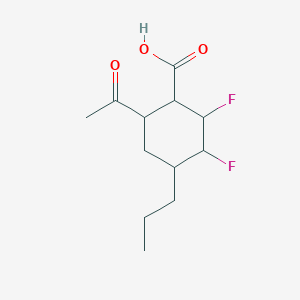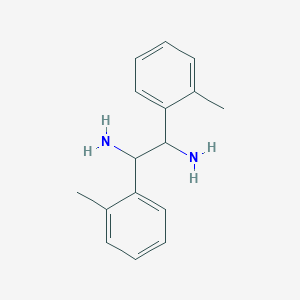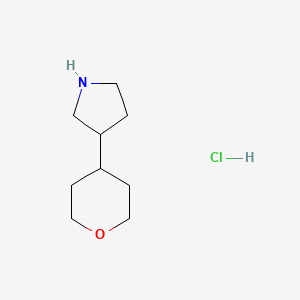![molecular formula C22H26F3N3O2 B12514351 3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a trifluoromethyl-substituted aniline moiety, all connected to a cyclobutene-1,2-dione core. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
The synthesis of 3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidinylcyclohexyl Intermediate: This step involves the reaction of piperidine with cyclohexyl bromide under basic conditions to form the piperidinylcyclohexyl intermediate.
Coupling with Trifluoromethylaniline: The intermediate is then coupled with 4-(trifluoromethyl)aniline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amine.
Cyclobutene-1,2-dione Formation: The final step involves the cyclization of the amine with a suitable dione precursor under acidic conditions to form the cyclobutene-1,2-dione core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and aniline moieties, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.
類似化合物との比較
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(methyl)anilino]cyclobut-3-ene-1,2-dione: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(chloro)anilino]cyclobut-3-ene-1,2-dione: The presence of a chloro group instead of a trifluoromethyl group can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
3-[(2-piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSCPJJNZMRAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)
![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)




![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)


![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)
